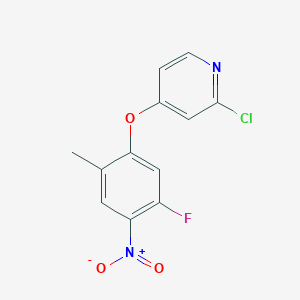
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine is a chemical compound with the molecular formula C13H18FNO4S. It is characterized by the presence of a piperidine ring substituted with a 2-fluoro-4,5-dimethoxybenzenesulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine typically involves the reaction of piperidine with 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluoro-4-methoxybenzenesulfonyl)piperidine
- 1-(2-Fluoro-4,5-dimethoxybenzenesulfonyl)morpholine
- 1-(2-Fluoro-4,5-dimethoxybenzenesulfonyl)pyrrolidine
Uniqueness
1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine is unique due to the specific combination of its substituents. The presence of both fluoro and methoxy groups on the benzene ring, along with the sulfonyl group, imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .
Propiedades
Número CAS |
656806-44-9 |
|---|---|
Fórmula molecular |
C13H18FNO4S |
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
1-(2-fluoro-4,5-dimethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18FNO4S/c1-18-11-8-10(14)13(9-12(11)19-2)20(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
UDNQXOSWBTYSTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCCC2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6'-Bromo-4-(trifluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8468605.png)
![2-(3-{[tert-Butyl(diphenyl)silyl]oxy}propyl)-1,3-oxazolidine](/img/structure/B8468607.png)

![4-Propyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8468611.png)


